Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound belongs to the pyrazole family, which is known for its diverse biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate typically involves the iodination of pyrazole derivatives. One common method includes the reaction of 1-ethyl-4-iodopyrazole with ethyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale iodination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-ethyl-4-bromopyrazole-5-carboxylate
- Ethyl 1-ethyl-4-chloropyrazole-5-carboxylate
- Ethyl 1-ethyl-4-fluoropyrazole-5-carboxylate
Uniqueness
Ethyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can be easily substituted, making this compound a versatile intermediate in various chemical reactions.
Properties
IUPAC Name |
ethyl 2-ethyl-4-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-3-11-7(6(9)5-10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSQGIWRXHYLON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)I)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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